molecular formula C9H10OS B3060571 2-(Ethylsulfanyl)benzaldehyde CAS No. 53606-33-0

2-(Ethylsulfanyl)benzaldehyde

Cat. No.: B3060571
CAS No.: 53606-33-0
M. Wt: 166.24 g/mol
InChI Key: OTPHHWXZMVMABO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of an ethylsulfanyl group attached to a benzaldehyde moiety

Mechanism of Action

Target of Action

It is structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . This suggests that 2-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

For instance, it is synthesized via the β-oxidative pathway in peroxisomes . It’s plausible that this compound might affect similar pathways.

Pharmacokinetics

Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . These properties might give us some insights into the potential pharmacokinetics of this compound.

Result of Action

Benzaldehyde is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages . It’s plausible that this compound might have similar effects.

Action Environment

It’s known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)benzaldehyde typically involves the introduction of an ethylsulfanyl group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylsulfanyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation: 2-(Ethylsulfanyl)benzoic acid.

    Reduction: 2-(Ethylsulfanyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Ethylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.

    2-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to different reactivity and applications.

    4-(Ethylsulfanyl)benzaldehyde: The position of the ethylsulfanyl group affects its chemical properties and reactivity.

Uniqueness: 2-(Ethylsulfanyl)benzaldehyde is unique due to the presence of the ethylsulfanyl group at the ortho position relative to the aldehyde group. This positioning influences its reactivity and makes it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-ethylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHHWXZMVMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517641
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53606-33-0
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

114A (10.4 g, 78% yield) was prepared from 2-fluorobezaldehyde (10 g, 81 mmol) and thioethane (5.5 g, 89 mmol) using a procedure similar to that used in the preparation of 11A. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.23-1.42 (m, 3H) 2.98 (q, J=7.34 Hz, 2H) 7.17-7.37 (m, 1H) 7.38-7.64 (m, 2H) 7.81 (dd, J=7.70, 1.59 Hz, 1H) 10.30 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
thioethane
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and thioethanol (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 55° C. for 3 days. After cooling, the mixture was added to 50 mL of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 2:1 dichloromethane/n-hexane as eluent to give a yellow oil (1.94 g, 72%). 1H NMR (200 MHz, CDCl3): δ 1.37 (t, J=7.5, 3H), 2.99 (q, J=7.5, 2H), 7.26-7.56 (m, 3H), 7.84 (dd, J1=8.0, 1H), 10.37 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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